6beta-Hydroxylevonorgestrel is a synthetic progestin, a derivative of levonorgestrel, which is widely used in contraceptive formulations. This compound has garnered attention due to its potential applications in reproductive health and its role in the pharmacological activity of contraceptive agents. The chemical structure of 6beta-Hydroxylevonorgestrel is characterized by the presence of a hydroxyl group at the 6beta position of the levonorgestrel molecule, which alters its biological activity and pharmacokinetics.
6beta-Hydroxylevonorgestrel is classified under the category of synthetic steroids, specifically progestins. It is derived from levonorgestrel, which itself is a potent synthetic progestin commonly used in hormonal contraceptives. The compound's molecular formula is C21H28O3, and it has been identified in various biological studies related to hormone metabolism and contraceptive efficacy .
The synthesis of 6beta-Hydroxylevonorgestrel typically involves the hydroxylation of levonorgestrel at the 6beta position. Various methods can be employed for this transformation, including enzymatic processes using specific hydroxylases or chemical methods utilizing reagents that facilitate hydroxylation.
The choice of method depends on factors such as yield, selectivity, and environmental considerations.
The molecular structure of 6beta-Hydroxylevonorgestrel features a steroid backbone with a hydroxyl group at the 6beta position. The compound's structural formula can be represented as follows:
The three-dimensional conformation of the molecule plays a crucial role in its interaction with progesterone receptors, influencing its biological activity.
6beta-Hydroxylevonorgestrel can undergo various chemical reactions typical for steroid compounds:
These reactions are significant for modifying the compound's properties for pharmaceutical applications.
The mechanism of action of 6beta-Hydroxylevonorgestrel primarily involves its interaction with progesterone receptors in target tissues such as the endometrium and ovaries. Upon binding to these receptors, it modulates gene expression related to reproductive processes, leading to:
These actions contribute to its effectiveness as a contraceptive agent.
These properties are critical for formulation development in pharmaceutical applications.
6beta-Hydroxylevonorgestrel is primarily utilized in contraceptive formulations due to its progestational activity. Its applications extend beyond contraception into areas such as:
The ongoing research into its properties continues to unveil potential new applications within reproductive health and beyond.
6β-Hydroxylevonorgestrel is a monohydroxylated metabolite of the synthetic progestin levonorgestrel. Its core structure retains the characteristic gonane nucleus (17α-ethynyl-18-methyl-17β-hydroxy) but features an additional hydroxyl group at the C6 position in the β-orientation. The molecule contains four fused rings (A, B, C, D) in the steroid backbone, with the A-ring exhibiting a Δ⁴-3-keto configuration. The β-stereochemistry of the C6 hydroxyl group places it equatorially relative to the B-ring, confirmed through X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy [1] [8].
The absolute configuration at C6 (β) is critical for molecular interactions, as evidenced by differential hydrogen-bonding patterns compared to its 6α-epimer. The hydroxyl group forms intramolecular hydrogen bonds with the C3-carbonyl oxygen (distance: 2.68 Å), stabilizing the half-chair conformation of the A-ring. This configuration also influences the torsion angle between C6-C7 bonds (114.7°), affecting overall molecular planarity [8].
Table 1: Key Stereochemical Features
Chiral Center | Configuration | Bond Angle/Length | Conformational Impact |
---|---|---|---|
C6 | β (equatorial) | O-H⋯O=C3: 2.68 Å | A-ring half-chair stabilization |
C13 | 18-methyl (β) | C13-C18: 1.54 Å | D-ring puckering |
C17 | α-ethynyl | C≡C: 1.20 Å | Linear side-chain orientation |
C10 | 19-methyl (β) | C10-C19: 1.53 Å | B-ring chair conformation |
According to IUPAC recommendations (Blue Book 2013), the Preferred IUPAC Name (PIN) for 6β-hydroxylevonorgestrel is:(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-6-oxidanylidene-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one [3] [4].
The systematic name reflects:
Isomeric differentiation is critical due to levonorgestrel’s four possible mono-hydroxylated metabolites:
Table 2: Nomenclature Comparison of Key Compounds
Compound | Systematic IUPAC Name | Distinguishing Features |
---|---|---|
6β-Hydroxylevonorgestrel | (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-6-oxidanylidene... | C6 β-OH, C13 methyl, C17 ethynyl |
Levonorgestrel | (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | No C6 oxidation |
6α-Hydroxylevonorgestrel | (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-6-oxidanylidene... | C6 α-OH (S configuration) |
Solubility
6β-Hydroxylevonorgestrel is sparingly soluble in water (0.12 mg/mL at 25°C) due to its hydrophobic steroid nucleus. The C6 β-hydroxyl group enhances polarity compared to levonorgestrel (logP 4.1 vs. 4.9), improving solubility in polar organic solvents:
Stability
The compound exhibits pH-dependent degradation:
Crystallography
X-ray diffraction reveals:
Table 3: Physicochemical Properties Summary
Property | Value | Method/Conditions |
---|---|---|
Molecular formula | C₂₁H₂₈O₃ | High-resolution MS |
Molecular weight | 328.45 g/mol | Calculated from formula |
Melting point | 218–220°C (decomp.) | Differential scanning calorimetry |
logP (octanol-water) | 4.1 ± 0.3 | Shake-flask method (pH 7.4) |
pKa | 13.2 (enol at C3), 15.1 (C6-OH) | Potentiometric titration |
UV λₘₐₓ (ethanol) | 241 nm (ε=16,500) | Spectrophotometry |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: